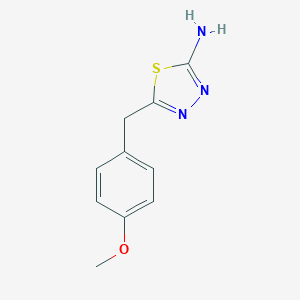

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with thiocarbohydrazide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiadiazole ring undergoes oxidation at the sulfur atom, producing sulfoxides or sulfones under controlled conditions .

Key Reagents and Conditions:

-

Hydrogen peroxide (H₂O₂): Mild oxidizing agent for sulfoxide formation.

-

m-Chloroperbenzoic acid (m-CPBA): Selective oxidant for sulfone generation under ambient conditions.

Products:

| Oxidation State | Product Structure |

|---|---|

| Sulfoxide | 5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine 1-oxide |

| Sulfone | 5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine 1,1-dioxide |

Reduction Reactions

Reduction of the thiadiazole ring modifies its aromaticity, yielding dihydrothiadiazole derivatives .

Key Reagents and Conditions:

-

Lithium aluminum hydride (LiAlH₄): Reduces the thiadiazole ring in anhydrous THF at reflux.

-

Sodium borohydride (NaBH₄): Selective reduction under milder conditions (e.g., ethanol, 60°C).

Products:

| Reducing Agent | Major Product |

|---|---|

| LiAlH₄ | 5-(4-Methoxybenzyl)-2,3-dihydro-1,3,4-thiadiazol-2-amine |

| NaBH₄ | Partially reduced thiadiazole derivatives |

Nucleophilic Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution, enabling functionalization of the thiadiazole ring .

Reaction with 2-Bromoketones

Conditions: Reflux in ethanol for 12 hours, followed by neutralization with aqueous Na₂CO₃ .

Example:

-

Reacting with 2-bromoacetophenone yields 2-(4-methoxybenzyl)imidazo[2,1-b] thiadiazole via cyclocondensation .

Reaction with Chloroacetyl Chloride

Conditions: Anhydrous sodium acetate as a base, benzene solvent, 80°C .

Product:

-

Forms 2-chloro-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide , a precursor for further substitutions (e.g., with piperazines or thioureas) .

Electrophilic Substitution Reactions

The methoxybenzyl group undergoes electrophilic aromatic substitution (EAS) at the para position .

Key Reagents and Conditions:

-

Nitration: HNO₃/H₂SO₄ mixture at 0–5°C.

-

Halogenation: Cl₂ or Br₂ in acetic acid.

Products:

| Reaction Type | Product |

|---|---|

| Nitration | 5-(4-Methoxy-3-nitrobenzyl)-1,3,4-thiadiazol-2-amine |

| Bromination | 5-(4-Methoxy-3-bromobenzyl)-1,3,4-thiadiazol-2-amine |

Cyclocondensation Reactions

The compound serves as a scaffold for synthesizing fused heterocycles.

Formation of Imidazo[2,1-b] thiadiazoles

Conditions: Reaction with 2-bromoketones in ethanol under reflux .

Example:

-

Reacting with 2-bromo-1-(4-chlorophenyl)ethanone produces 2-(4-chlorophenyl)-6-(4-methoxybenzyl)imidazo[2,1-b] thiadiazole .

Alkylation and Acylation Reactions

The amine group undergoes alkylation or acylation to form derivatives with enhanced reactivity .

Key Examples:

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetic anhydride | N-Acetyl-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine |

| Alkylation | Methyl iodide | N-Methyl-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine |

Sulfonation Reactions

Conditions: Treatment with chlorosulfonic acid in dichloromethane at 0°C.

Product:

-

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine sulfonic acid , a precursor for further functionalization.

Applications De Recherche Scientifique

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Oxadiazole Derivatives: These compounds share a similar five-membered ring structure but contain an oxygen atom instead of sulfur.

1,3,4-Thiadiazole Derivatives: Other derivatives of thiadiazole with different substituents on the ring.

Uniqueness

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity

Activité Biologique

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in sulfuric acid at elevated temperatures (60–70°C) . This method yields the target compound effectively and allows for further modifications that can enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its anticancer properties. The following sections detail specific studies and findings related to its cytotoxic effects against various cancer cell lines.

Anticancer Activity

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including leukemia (L1210), cervical carcinoma (HeLa), and human T-lymphocyte cells (CEM). IC50 values ranged from 0.79 to 1.6 μM , indicating potent activity .

- A structure-activity relationship (SAR) analysis revealed that modifications on the thiadiazole scaffold could enhance cytotoxic effects. For instance, derivatives with additional aromatic substitutions showed improved potency against MCF-7 breast cancer cells .

-

Mechanisms of Action :

- The compound induces apoptosis in cancer cells through mechanisms such as phosphatidylserine externalization and activation of caspases (specifically caspase-3), which are critical markers of programmed cell death .

- Flow cytometric analyses indicated that treatment with this compound alters the Bax/Bcl-2 ratio in favor of apoptosis, further supporting its role as an anticancer agent .

Comparative Biological Activity

The following table summarizes the IC50 values for this compound compared to other related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 0.79 |

| This compound | CEM | 1.6 |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 12.5 |

| 5-(Chlorobenzyl)-1,3,4-thiadiazole | A549 | 0.2 |

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

- Antileukemic Activity :

- In Vivo Studies :

Propriétés

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXJNPCMLREPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355423 | |

| Record name | 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63617-18-5 | |

| Record name | 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.